5-丁基硫代-1H-1,2,4-三唑

描述

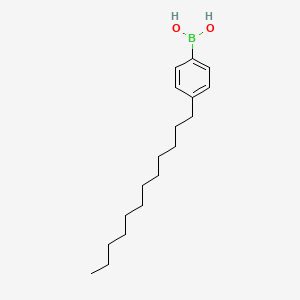

The compound 5-butylsulfanyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a ring with two nitrogen atoms and three carbon atoms. The butylsulfanyl substituent at the 5-position indicates the presence of a sulfur-containing side chain, which can significantly influence the molecule's chemical properties and reactivity.

Synthesis Analysis

The synthesis of 5-butylsulfanyl-1H-1,2,4-triazole derivatives has been explored in the context of tautomeric forms and their stability. For instance, the synthesis of 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts has been reported, with a focus on the tautomeric forms that these compounds prefer in different environments . The synthesis process involves the use of NMR, IR, and mass spectra, as well as X-ray diffraction data to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

X-ray diffraction studies have shown that 5-butylsulfanyl-1H-1,2,4-triazole and its analogs preferentially adopt the 3-butylsulfanyl-5-methyl(phenyl)-1H-tautomer in crystal form . This preference is attributed to the position of electron-acceptor and electron-donor substituents in the triazole ring. The molecular structure is further characterized by the presence of intermolecular contacts, as evidenced by crystallography data .

Chemical Reactions Analysis

The reactivity of 5-butylsulfanyl-1H-1,2,4-triazole derivatives has been studied through their interaction with other compounds. For example, the solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been investigated, revealing that the methylsulfanyl group remains intact during the synthesis of pyridine derivatives . This stability is crucial for understanding the chemical behavior of these triazole derivatives in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-butylsulfanyl-1H-1,2,4-triazole derivatives are influenced by their tautomeric forms. The compounds exhibit different properties based on the tautomeric equilibrium between neutral and protonated species, as suggested by NMR spectra in trifluoroacetic acid . The crystallographic data also indicate a preference for certain tautomeric forms, which can affect the solubility, stability, and reactivity of these compounds.

科学研究应用

互变异构和晶体结构

5-丁基硫代-1H-1,2,4-三唑及其衍生物的互变异构形式已得到研究。X 射线衍射研究表明,晶体中的这些化合物具有 3-丁基硫代-5-甲基(苯基)-1H-互变异构体的结构。这表明在晶态中对某些互变异构形式的偏好,这与了解此类化合物的化学行为相关 (Buzykin 等人,2006).

合成和抗氧化活性

3-[2-[(4-甲基苯基)氨基]乙基]-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-硫酮的 S 取代衍生物(包括 5-丁基硫代变体)已经合成。这些化合物已表现出显着的抗氧化活性,突出了它们在化学应用中的潜力 (Tumosienė 等人,2014).

缓蚀

研究探索了使用 1,2,4-三唑衍生物(包括 5-丁基硫代-1H-1,2,4-三唑)作为缓蚀剂。这些衍生物在酸性环境中有效保护金属(如低碳钢)免受腐蚀。此特性对于处理金属保存的行业中的应用至关重要 (El Aoufir 等人,2020).

抗增殖剂

已经合成了基于二硫化物和 1,2,4-三唑的新型杂合分子(包括 5-丁基硫代衍生物),并评估了它们的抗增殖活性。其中一些化合物对各种癌细胞显示出有希望的效果,提供了对潜在治疗应用的见解 (Li 等人,2022).

安全和危害

While specific safety and hazard information for 5-butylsulfanyl-1H-1,2,4-triazole was not found, it’s important to note that triazole compounds should be handled with care. For example, 1,2,4-Triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child .

作用机制

Target of Action

5-Butylsulfanyl-1H-1,2,4-triazole, also known as 3-(Butylthio)-4H-1,2,4-triazole, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in biological systems . The primary targets of these compounds are often enzymes involved in critical biochemical pathways. For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

The mode of action of 5-butylsulfanyl-1H-1,2,4-triazole involves its interaction with its target enzymes or receptors. The compound’s ability to form hydrogen bonds with different targets leads to changes in the function of these targets . For instance, inhibition of the aromatase enzyme by some 1,2,4-triazole derivatives results in the disruption of estrogen biosynthesis .

Biochemical Pathways

The action of 5-butylsulfanyl-1H-1,2,4-triazole affects various biochemical pathways. For instance, inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens, which are critical for various physiological processes . Additionally, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major component of fungal membranes .

Pharmacokinetics

The pharmacokinetics of 5-butylsulfanyl-1H-1,2,4-triazole, like other 1,2,4-triazole derivatives, is likely to be influenced by its ability to form hydrogen bonds with different targets. This property can lead to improvements in the compound’s pharmacokinetics, pharmacological properties, and toxicological profile . .

Result of Action

The result of the action of 5-butylsulfanyl-1H-1,2,4-triazole is dependent on its specific targets and the biochemical pathways it affects. For instance, inhibition of the aromatase enzyme can disrupt estrogen biosynthesis, potentially leading to effects such as the suppression of tumor growth in estrogen-dependent cancers . Similarly, inhibition of ergosterol biosynthesis can disrupt the integrity of fungal membranes, leading to antifungal effects .

属性

IUPAC Name |

5-butylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-2-3-4-10-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFENFALNXCQJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384751 | |

| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23988-55-8 | |

| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)